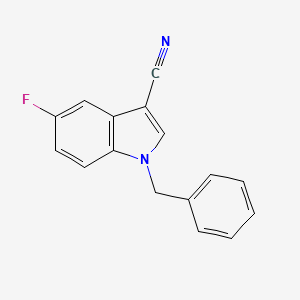

1-Benzyl-5-fluoro-1H-indole-3-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H11FN2 |

|---|---|

Molekulargewicht |

250.27 g/mol |

IUPAC-Name |

1-benzyl-5-fluoroindole-3-carbonitrile |

InChI |

InChI=1S/C16H11FN2/c17-14-6-7-16-15(8-14)13(9-18)11-19(16)10-12-4-2-1-3-5-12/h1-8,11H,10H2 |

InChI-Schlüssel |

HVYURWHXWYQCJD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)F)C#N |

Herkunft des Produkts |

United States |

Mechanistic Studies of 1 Benzyl 5 Fluoro 1h Indole 3 Carbonitrile Reactivity

Reaction Pathways and Transformation Mechanisms of the Indole (B1671886) Nucleus

The indole core is the primary site of many chemical transformations. Its reactivity is dictated by the aromatic system's ability to react with both electrophiles and nucleophiles under specific conditions.

While the indole nucleus is typically characterized by its nucleophilicity at the C3 position, the presence of the electron-withdrawing carbonitrile group in 1-Benzyl-5-fluoro-1H-indole-3-carbonitrile alters this behavior. Direct electrophilic substitution at the occupied C3 position is not feasible. However, the C3 carbon can be rendered electrophilic under strongly acidic conditions. Protonation of the indole ring, likely at the C2 position, can generate a carbocation at C3. This intermediate can then react with nucleophiles. This reactivity pattern has been exploited in dearomatization strategies and hydroarylation reactions of other indole derivatives. nih.gov For instance, the use of a strong acid like triflic acid can facilitate the addition of arenes to the C3 position of unprotected indoles, demonstrating that the C3 carbon can indeed act as an electrophile. nih.gov Despite the presence of an electron-withdrawing trifluoromethyl group at C2 in some indoles, the ring remains highly reactive towards electrophiles, suggesting the indole core's inherent reactivity persists. mdpi.com

The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom and the nature of the triple bond. libretexts.org This allows for nucleophilic addition reactions, which are fundamental to the transformation of the cyano group. chemistrysteps.com Common nucleophilic reactions include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate. Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, followed by the attack of water. libretexts.org Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This transformation occurs via two successive nucleophilic additions of a hydride ion to the electrophilic carbon. libretexts.org

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine salt. libretexts.orgchemistrysteps.com This reaction provides a valuable method for carbon-carbon bond formation at the C3 position.

Influence of N-Benzyl Group on Reaction Selectivity

The N-benzyl group serves several important functions that affect the molecule's reactivity. Primarily, it acts as a protecting group for the indole nitrogen, preventing deprotonation under basic conditions and eliminating competing N-alkylation or N-acylation reactions. This ensures that reactions are directed towards other sites on the molecule. The steric bulk of the benzyl (B1604629) group can also influence the regioselectivity of reactions by hindering the approach of reagents to nearby positions. While the benzyl group itself is relatively non-polar, its presence can affect the molecule's solubility and crystal structure. In catalytic reactions, the electronic nature of the benzyl group can be tuned with substituents on its phenyl ring; electron-donating groups can accelerate reactions where the indole nitrogen's electron density is important, while electron-withdrawing groups can have the opposite effect. jst.go.jp

Advanced Derivatization Reactions of the this compound Scaffold

The functional groups of this compound provide multiple handles for derivatization, allowing for the synthesis of a wide array of more complex molecules.

The nitrile group is one of the most versatile functionalities in organic synthesis, serving as a precursor to numerous other groups. researchgate.net Its transformations are central to the derivatization of the this compound scaffold. Key transformations include its conversion to amides, carboxylic acids, primary amines, and ketones. These reactions significantly expand the synthetic utility of the parent molecule, enabling the introduction of new properties and potential biological activities.

| Resulting Functional Group | Reagent(s) | Reaction Type | Description |

|---|

| Primary Amine (-CH₂NH₂) | 1. LiAlH₄ 2. H₂O | Reduction | The nitrile is reduced to a primary amine via nucleophilic hydride addition. libretexts.orglibretexts.org | | Carboxylic Acid (-COOH) | H₃O⁺ or OH⁻, then H₃O⁺ | Hydrolysis | The nitrile is fully hydrolyzed, typically under heating, to form a carboxylic acid. chemistrysteps.com | | Amide (-CONH₂) | H₂O₂, base | Partial Hydrolysis | Controlled hydrolysis, often using hydrogen peroxide in a basic medium, can stop at the amide stage. | | Ketone (-COR) | 1. R-MgBr or R-Li 2. H₃O⁺ | Grignard/Organolithium Addition | An organometallic reagent adds to the nitrile, and subsequent hydrolysis of the imine intermediate yields a ketone. chemistrysteps.com | | Aldehyde (-CHO) | 1. DIBAL-H 2. H₂O | Partial Reduction | Using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures allows for the isolation of an aldehyde after hydrolysis. libretexts.org |

Selective Functionalization of the Benzene (B151609) Ring

The selective functionalization of the benzene ring on the N-benzyl group of this compound is primarily governed by the principles of electrophilic aromatic substitution. The indole moiety, connected through a methylene (B1212753) bridge to the benzene ring, acts as a deactivating, ortho-, para-directing substituent. This directing effect is a consequence of the interplay between inductive and resonance effects.

Mechanism of Electrophilic Aromatic Substitution:

The reaction proceeds via a three-step mechanism:

Generation of an electrophile: A strong electrophile is generated from the reagents, often with the aid of a Lewis or Brønsted acid catalyst.

Formation of a carbocation intermediate (arenium ion): The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost at this stage.

Removal of a proton: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the benzene ring.

The indole substituent influences the regioselectivity of the attack. Attack at the ortho and para positions leads to arenium ion intermediates where the positive charge can be delocalized onto the methylene bridge and, to a lesser extent, the indole nitrogen. This provides additional stability compared to the intermediate formed from meta attack. Consequently, ortho and para substituted products are favored. Steric hindrance from the bulky indole-methylene group may lead to a preference for the para product.

Detailed Research Findings:

While specific studies on the functionalization of the N-benzyl ring in this compound are not extensively documented, the expected outcomes for common electrophilic aromatic substitution reactions are summarized below based on established principles.

| Reaction | Reagents | Catalyst | Typical Electrophile | Expected Major Products (on Benzyl Ring) |

| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(4-Nitrobenzyl)-5-fluoro-1H-indole-3-carbonitrile |

| Halogenation | Br₂ | FeBr₃ | Br⁺ (Bromonium ion) | 1-(4-Bromobenzyl)-5-fluoro-1H-indole-3-carbonitrile |

| Sulfonation | SO₃ | H₂SO₄ | SO₃ | 4-((5-Fluoro-3-cyano-1H-indol-1-yl)methyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl | AlCl₃ | R⁺ (Carbocation) | 1-(4-Alkylbenzyl)-5-fluoro-1H-indole-3-carbonitrile |

| Friedel-Crafts Acylation | R-COCl | AlCl₃ | R-C=O⁺ (Acylium ion) | 1-(4-Acylbenzyl)-5-fluoro-1H-indole-3-carbonitrile |

Cycloaddition Reactions Involving the Indole System

The indole core of this compound can participate in cycloaddition reactions, although its aromatic character makes it less reactive than simple alkenes. These reactions typically require activation of the indole or the use of highly reactive reaction partners. The C2-C3 double bond of the indole is the most common site for cycloaddition.

[5+2] Cycloaddition:

Indoles can act as five-atom components in [5+2] cycloaddition reactions, particularly with oxidopyrylium ylides, to form seven-membered rings. This type of reaction represents a powerful tool for the construction of complex polycyclic systems, such as cyclohepta[b]indoles. nih.gov The reaction is believed to proceed in a concerted fashion, and the stereoselectivity is often high. For this compound, the electron-withdrawing cyano group at the C3 position would likely influence the electron density of the indole system and its reactivity in such transformations.

1,3-Dipolar Cycloadditions:

The C2-C3 bond of the indole can also act as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org This reaction involves a 1,3-dipole, such as a nitrile oxide, nitrone, or azide (B81097), reacting with the indole π-system to form a five-membered heterocyclic ring fused to the indole core. The regioselectivity of the addition is governed by the electronic properties of both the indole and the 1,3-dipole, as described by frontier molecular orbital theory.

Diels-Alder Type Reactions ([4+2] Cycloaddition):

While less common, the indole nucleus can participate as a diene in Diels-Alder reactions, particularly when the indole is dearomatized in situ. The benzene portion of the indole ring (the C4-C5-C6-C7 fragment) can act as the diene component. The presence of the fluorine atom at the C5 position and the electron-withdrawing nature of the indole nitrogen would influence the electronic properties of this diene system. Alternatively, the pyrrole (B145914) ring can be induced to act as a diene under specific conditions, often requiring high temperatures or Lewis acid catalysis to overcome the aromatic stabilization energy.

Detailed Research Findings:

Specific experimental data on cycloaddition reactions for this compound is limited. However, based on the reactivity of similar indole derivatives, the following table outlines plausible cycloaddition reactions.

| Cycloaddition Type | Reaction Partner (Example) | Expected Product Skeleton | Mechanistic Notes |

| [5+2] Cycloaddition | Oxidopyrylium ylide | Oxacyclohepta[b]indole | Dearomative process leading to a highly functionalized seven-membered ring. nih.gov |

| 1,3-Dipolar Cycloaddition | Phenyl azide (1,3-dipole) | Pyrrolo[3,4-b]indole derivative | The C2-C3 bond of the indole acts as the dipolarophile, leading to a fused five-membered ring. |

| Diels-Alder Reaction | Maleimide (Dienophile) | Carbazole derivative | Requires harsh conditions or activation to overcome the indole's aromaticity. The benzene part of the indole acts as the diene. |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By examining the magnetic properties of atomic nuclei, NMR allows for the precise assignment of protons and carbons, elucidation of the carbon skeleton, and characterization of the fluorine environment within 1-Benzyl-5-fluoro-1H-indole-3-carbonitrile.

¹H NMR for Proton Assignment and Coupling Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for identifying the hydrogen atoms within a molecule. The chemical shift of each proton provides information about its local electronic environment, while spin-spin coupling patterns reveal the connectivity between neighboring protons.

For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃), displays a series of signals corresponding to the distinct protons in the molecule. The benzylic methylene (B1212753) protons (CH₂) typically appear as a singlet, indicating no adjacent protons. The aromatic protons of the benzyl (B1604629) group and the indole (B1671886) ring system exhibit complex multiplets due to spin-spin coupling with neighboring protons. The fluorine atom at the 5-position of the indole ring further influences the chemical shifts and coupling patterns of the adjacent aromatic protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.64 | s | 1H | H2 |

| 7.44-7.41 | m | 1H | H4 |

| 7.38-7.34 | m | 3H | Benzyl-H (meta, para) |

| 7.29-7.26 | m | 1H | H6 |

| 7.14 | d, J = 8.0 Hz | 2H | Benzyl-H (ortho) |

| 7.07-7.02 | m | 1H | H7 |

Note: The assignments are based on typical chemical shift values and coupling patterns for similar indole derivatives. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. J represents the coupling constant in Hertz.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift being indicative of its hybridization and electronic environment.

In the ¹³C NMR spectrum of this compound, the carbon atoms of the indole ring, the benzyl group, and the nitrile functional group can be identified. The carbon atom attached to the fluorine (C5) will exhibit a characteristic large coupling constant (¹JC-F), which is a key diagnostic feature. The nitrile carbon (C≡N) appears in the characteristic downfield region for cyano groups.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 160.5 (d, JF-C = 240.5 Hz) | C5 |

| 136.2 | C7a |

| 134.8 | Benzyl-C (ipso) |

| 132.1 | C3a |

| 129.2 | Benzyl-C (meta) |

| 128.6 | Benzyl-C (para) |

| 127.1 | Benzyl-C (ortho) |

| 115.3 | CN |

| 113.0 | C2 |

| 112.7 | C6 |

| 112.0 (d, JF-C = 9.6 Hz) | C4 |

| 105.5 (d, JF-C = 24.8 Hz) | C7 |

| 86.4 (d, JF-C = 4.5 Hz) | C3 |

Note: 'd' denotes a doublet due to carbon-fluorine coupling. J represents the coupling constant in Hertz.

¹⁹F NMR for Fluorine Environment Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to study fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms in a molecule.

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the proton assignments within the benzyl and indole ring systems.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

While specific 2D NMR data for this compound is not available in the provided search results, these techniques would be instrumental in a full structural assignment.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. A sharp, intense peak around 2220-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic methylene group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ region. A C-F stretching band is also expected, typically in the 1000-1400 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (CH₂) |

| ~2230 | C≡N stretch (nitrile) |

| ~1600-1450 | Aromatic C=C stretch |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition.

For this compound (C₁₆H₁₀FN₂), the calculated exact mass of the molecular ion [M]⁺ is 250.0855. HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm), thus confirming the molecular formula.

In addition to accurate mass determination, mass spectrometry can provide structural information through the analysis of fragmentation patterns. Under ionization, the molecule can break apart into smaller, characteristic fragments. The analysis of these fragments can help to piece together the structure of the parent molecule. For this compound, a prominent fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzyl group.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Deuterochloroform |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

No published studies are available to provide specific details on the X-ray crystallographic analysis of this compound.

Specific data regarding the collection of single-crystal X-ray diffraction data for this compound, including instrumental parameters, temperature, and radiation source, are not available in the scientific literature.

Details concerning the refinement of the crystal structure and the specific intermolecular interactions (such as hydrogen bonding or π-stacking) for this compound are contingent on the initial diffraction data, which is not publicly available.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 5 Fluoro 1h Indole 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 1-Benzyl-5-fluoro-1H-indole-3-carbonitrile, these calculations would reveal how electrons are distributed within the molecule, which is crucial for predicting its stability, reactivity, and spectroscopic properties. A key aspect of this analysis involves the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, while the LUMO would likely be distributed over the electron-withdrawing carbonitrile group and the fused ring system. The benzyl (B1604629) and fluoro substituents would modulate the energies and distributions of these orbitals. Calculations, typically performed using methods like Density Functional Theory (DFT), would provide precise energy values for these orbitals. researchgate.netaun.edu.eg

| Parameter | Expected Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.20 | Indicates electron-donating ability |

| LUMO Energy | -1.85 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.35 | Predicts chemical reactivity and stability |

Density Functional Theory (DFT) Studies for Ground State Properties and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and properties of molecules. mdpi.com For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be used to determine its most stable three-dimensional structure (ground state geometry). aun.edu.egbiointerfaceresearch.com This involves optimizing all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

From the optimized geometry, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). For this molecule, the nitrogen of the carbonitrile group and the region around the fluorine atom would be expected to be electron-rich sites.

| Descriptor | Symbol | Illustrative Value |

|---|---|---|

| Electronegativity | χ | 4.025 eV |

| Chemical Hardness | η | 2.175 eV |

| Softness | S | 0.460 eV⁻¹ |

| Electrophilicity Index | ω | 3.724 eV |

Molecular Modeling for Conformational Analysis and Interactions

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Molecular modeling techniques are employed to perform a conformational analysis of this compound. nih.govacs.org This involves exploring the potential energy surface by systematically rotating the flexible bonds of the molecule.

A key area of flexibility in this compound is the rotation of the benzyl group around the single bond connecting it to the indole nitrogen. smolecule.com Computational methods can identify the most stable conformations (energy minima) and the transition states between them. These studies would reveal how steric interactions between the benzyl group and the indole ring, as well as potential non-covalent interactions like π-π stacking between the aromatic rings, govern the molecule's preferred shape. aun.edu.eg Understanding the preferred conformations is essential for predicting how the molecule might interact with biological targets.

| Conformer | Key Dihedral Angle (C-N-CH₂-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 (Global Minimum) | ~90° | 0.00 | Benzyl ring is perpendicular to the indole plane, minimizing steric clash. |

| 2 | ~45° | +1.5 | Intermediate energy conformation. |

| 3 (Local Minimum) | ~0°/180° | +3.2 | Higher energy due to steric hindrance. |

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful tool for predicting the spectroscopic signatures of molecules, which can be used to verify experimental data and aid in structural elucidation. For this compound, methods like DFT can be used to calculate its vibrational and electronic spectra. biointerfaceresearch.com

Vibrational Spectroscopy (FT-IR & Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to the stretching and bending of bonds can be predicted. researchgate.net These calculated frequencies can be compared with experimental FT-IR and Raman spectra to confirm the presence of key functional groups, such as the nitrile (C≡N) stretch, the C-F stretch, and various aromatic C-H vibrations. Calculated frequencies are often scaled by a factor to improve agreement with experimental results. mdpi.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations provide the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). This can help interpret the observed spectra in terms of specific electronic transitions, often from HOMO to LUMO or other molecular orbitals.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental (cm⁻¹) |

|---|---|---|

| C≡N Stretch | 2235 | ~2225 |

| Aromatic C-H Stretch | 3110 | ~3100 |

| C-F Stretch | 1250 | ~1240 |

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for exploring the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For a molecule like this compound, these approaches could be used to elucidate mechanisms for its synthesis or its subsequent reactions, such as electrophilic substitution on the indole ring. mdpi.com

The process involves mapping the potential energy surface of the reaction. Key structures along the reaction coordinate are located and their energies calculated:

Reactants and Products: The starting materials and final products.

Intermediates: Stable, but often transient, species formed during the reaction.

Transition States (TS): The highest energy point along the reaction pathway, which represents the energy barrier that must be overcome for the reaction to proceed.

| Species | Pathway (Attack at C4) Relative Energy (kcal/mol) | Pathway (Attack at C6) Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +15.2 | +14.5 |

| Intermediate (Sigma Complex) | +5.8 | +4.9 |

| Products | -10.1 | -11.5 |

This illustrative data suggests that electrophilic attack at the C6 position is both kinetically and thermodynamically favored over attack at the C4 position.

In Vitro Biological Mechanistic Investigations of 1 Benzyl 5 Fluoro 1h Indole 3 Carbonitrile

Exploration of Molecular Targets and Binding Interactions

The interaction of 1-benzyl-5-fluoro-1H-indole-3-carbonitrile with specific molecular targets is crucial to understanding its pharmacological potential. Investigations have primarily focused on its enzyme inhibition capabilities and receptor binding profiles.

While direct studies on this compound are limited, research on structurally related indole (B1671886) derivatives provides insights into its potential enzyme inhibitory activities.

α-glucosidase and α-amylase: The inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. nih.gov Studies on various indole derivatives have demonstrated their potential to inhibit these carbohydrate-hydrolyzing enzymes. For instance, a series of 3,3-di(indolyl)indolin-2-ones, which share the core indole structure, exhibited significant α-glucosidase and α-amylase inhibitory activities. nih.gov Notably, the substitution pattern on the indole ring was found to play a crucial role in the inhibitory potency. nih.gov While some derivatives showed stronger inhibition of α-glucosidase compared to the standard drug acarbose, others were more potent against α-amylase. nih.govacs.org This suggests that this compound, with its specific substitutions, may also possess inhibitory activity against these enzymes, although its specific potency and selectivity would require direct experimental validation.

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic target for neurodegenerative diseases like Parkinson's disease. nih.gov Several indole-based compounds have been investigated as MAO-B inhibitors. For example, N-substituted indole-based analogs have been synthesized and shown to exhibit potent and selective MAO-B inhibition. nih.govresearchgate.net Kinetic studies of some of these analogs revealed a competitive mode of inhibition. nih.gov The presence of a benzyl (B1604629) group and fluoro-substituents on the indole scaffold, as seen in this compound, has been associated with significant MAO-B inhibitory activity in other series of compounds. semanticscholar.orgresearchgate.net This suggests that this compound could potentially act as a MAO-B inhibitor.

Table 1: Enzyme Inhibitory Activity of Selected Indole Derivatives

| Compound/Class | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| 3,3-di(indolyl)indolin-2-ones | α-glucosidase | Significant inhibition, substituent-dependent | nih.gov |

| 3,3-di(indolyl)indolin-2-ones | α-amylase | Moderate to high inhibition | nih.gov |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological effects. While a comprehensive receptor binding profile for this compound is not available, studies on related indole structures suggest potential interactions with various receptors. For instance, certain indole derivatives have been shown to possess affinity for melatonin (B1676174) receptors. nih.gov The conformation of the indole ring and its substituents influences this binding affinity. nih.gov Further research is necessary to determine the specific receptor binding profile of this compound.

Cellular Pathway Modulation Studies

The effects of this compound on cellular processes such as cell cycle progression and apoptosis are critical indicators of its potential as a therapeutic agent, particularly in cancer research.

Studies on closely related 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells. mdpi.com For example, treatment of MCF-7 breast cancer cells with a potent derivative led to a significant increase in the percentage of cells in the G2/M phase of the cell cycle. mdpi.com This arrest in cell division is a common mechanism of action for many anticancer drugs. nih.govresearchgate.net The structural similarities suggest that this compound may also have the capacity to modulate the cell cycle, although the specific phase of arrest could differ. Other indole derivatives have also been reported to induce cell cycle arrest at various phases, including G1 and S phases, in different cancer cell lines. nih.govmdpi.com

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a key goal of many cancer therapies. nih.govnih.gov Research on 1-benzyl-5-bromoindolin-2-one derivatives has shown that these compounds can induce apoptosis in cancer cells. mdpi.com Mechanistic studies revealed that this apoptosis induction is associated with the activation of caspases, which are key executioner enzymes in the apoptotic cascade. mdpi.com Specifically, an increase in the levels of caspase-3 and caspase-9, along with an altered ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, was observed. mdpi.com Furthermore, other benzyl-substituted heterocyclic compounds have also been shown to induce apoptosis through various molecular pathways, including the cleavage of PARP1 and modulation of Bcl-2 family proteins. ukrbiochemjournal.orgresearchgate.netukrbiochemjournal.org These findings suggest that this compound may also trigger apoptotic pathways in susceptible cells.

Table 2: Effects of a Related 1-Benzyl-5-bromo-indolin-2-one Derivative on Apoptotic Markers in MCF-7 Cells

| Apoptotic Marker | Effect of Treatment | Reference |

|---|---|---|

| Caspase-3 | Increased activation | mdpi.com |

| Caspase-9 | Increased activation | mdpi.com |

This table presents data for a structurally similar compound to indicate the potential apoptotic effects of this compound.

Structure-Activity Relationship (SAR) Analysis at a Mechanistic Level

The biological activity of this compound is intrinsically linked to its chemical structure. SAR studies on related indole derivatives have provided valuable insights into how different structural motifs contribute to their mechanistic actions.

The 1-benzyl group is a common feature in many biologically active indole derivatives. nih.gov Its presence and substitution pattern can significantly influence the compound's interaction with molecular targets. For instance, in a series of MAO-B inhibitors, the nature of the substituent on the benzyl ring was found to be critical for inhibitory potency. semanticscholar.org

The 5-fluoro substitution on the indole ring can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to enzymes and receptors. researchgate.netresearchgate.net Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. digitellinc.com In some classes of compounds, the position of the fluoro substituent has been shown to be a key determinant of activity. acs.org

Development of High-Throughput Screening Assays for Mechanistic Insights

No published studies were found that describe the development or implementation of high-throughput screening (HTS) assays specifically designed to elucidate the mechanism of action of this compound. Information regarding assay design, detection technologies, or screening of compound libraries in relation to this specific molecule is not available.

In Vitro Biomarker Identification and Validation

There is no publicly available research on the identification or validation of in vitro biomarkers associated with the activity of this compound. Studies involving techniques such as genomics, proteomics, or metabolomics to discover biomarkers that predict or monitor the biological response to this compound have not been reported.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-5-fluoro-1H-indole-3-carbonitrile, and how can reaction conditions be optimized?

- Methodology :

- Core synthesis : Start with 5-fluoro-1H-indole-3-carbaldehyde (or derivatives) as a precursor. Use benzyl halides for alkylation at the indole N1 position via nucleophilic substitution. For cyanide introduction, employ Knoevenagel condensation or nitrile group substitution under basic conditions (e.g., NaCN in DMF) .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) to control reaction rate. Temperature optimization (e.g., 60–80°C for benzylation) can minimize side products.

- Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry. Cross-validate with XRD if crystalline derivatives are obtained .

Q. How should crystallographic characterization be performed for this compound, and which software tools are recommended?

- Methodology :

- Crystallization : Use slow vapor diffusion with solvents like ethyl acetate/hexane. For XRD, grow single crystals under controlled humidity and temperature.

- Software : SHELXTL (for structure solution/refinement) , ORTEP-3 (for thermal ellipsoid visualization) , and WinGX (for small-molecule crystallography workflows) .

- Data interpretation : Analyze bond angles (e.g., C-F bond geometry) and torsional strains in the benzyl-indole system to assess steric effects .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the 5-fluoro substitution on reactivity and binding properties?

- Methodology :

- Computational studies : Use DFT (e.g., Gaussian or ORCA) to map electron density distributions. Compare HOMO/LUMO levels of fluorinated vs. non-fluorinated analogs.

- Experimental validation : Perform Hammett analysis to quantify substituent effects on reaction rates. Use fluorescence quenching assays to study interactions with biomolecules (e.g., enzymes) .

- Contradiction handling : If computational and experimental data conflict (e.g., unexpected regioselectivity), re-evaluate solvation models or probe for hidden intermediates via stopped-flow kinetics .

Q. How can structural contradictions between XRD and NMR data be resolved during characterization?

- Methodology :

- Case example : If XRD shows planar indole rings but NMR suggests dynamic puckering, perform variable-temperature NMR to detect conformational flexibility.

- Cross-validation : Use solid-state NMR to align with XRD data. For solution-state discrepancies, consider solvent polarity effects on molecular geometry .

- Software tools : Mercury (CCDC) for XRD-NMR overlay comparisons; DFT-MD simulations to model solvent interactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Hazard mitigation : Use inert atmosphere (N₂/Ar) for reactions involving nitriles or fluorinated intermediates. Avoid exposure to moisture to prevent HF generation .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification steps.

- Emergency response : For spills, neutralize with calcium carbonate. Store at –20°C under inert gas to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.